4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Thiophene and its substituted derivatives have been synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine” would depend on its specific structure, which is not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of New Compounds : Research has explored the synthesis of new compounds with structural features similar to "4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine," demonstrating the potential for anti-inflammatory and analgesic activities. For example, the study by Abu‐Hashem et al. (2011) focused on synthesizing furochromone pyrimidine derivatives, showing promising activities in preclinical models (Abu‐Hashem & Youssef, 2011).
Antimicrobial and Anticancer Applications
Antimicrobial Properties : Certain compounds structurally related to "this compound" have been investigated for their antimicrobial properties. For instance, novel benzodifuranyl derivatives have shown significant anti-inflammatory and analgesic properties, hinting at the diverse biological activities of these compounds (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Anticancer Activity : The discovery of anticancer thiourea-azetidine hybrids signifies the potential of compounds with azetidine cores for targeting cancer. Parmar et al. (2021) evaluated the in vitro anticancer activity of thiourea compounds bearing the azetidine moiety, finding significant potency against various human cancer cell lines, indicating the potential of such structures in designing novel anticancer agents (Parmar et al., 2021).
Synthesis Techniques and Chemical Properties
- Novel Synthesis Methods : Research into the synthesis of N-heterocycles, including azetidines, reveals methodologies for creating compounds with potential pharmacological interest. Figueiredo, Fröhlich, and Christmann (2006) developed an efficient method for synthesizing functionalized azetidines, demonstrating the versatility of these compounds in drug development (Figueiredo, Fröhlich & Christmann, 2006).
Future Directions
The future directions in the study of thiophene and its derivatives involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The development of new drug molecules that offer some of the greatest hopes for success in the present and future epoch is an urgent requirement .
Mechanism of Action
Target of Action
Compounds with a thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets and cause changes in cellular processes .
Biochemical Pathways
Β-ketosulfones, which are related to the sulfonyl group in the compound, are considered to be reactive organic intermediates in many synthetic pathways .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Properties
IUPAC Name |
4-methoxy-1-(1-thiophen-2-ylsulfonylazetidin-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-18-12-4-6-14(7-5-12)11-9-15(10-11)20(16,17)13-3-2-8-19-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMPYWCTLWHYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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